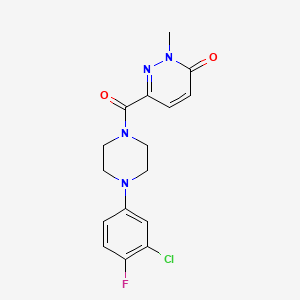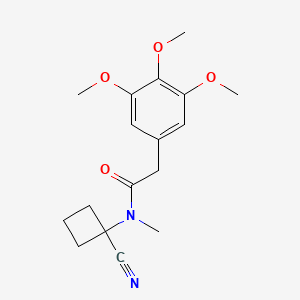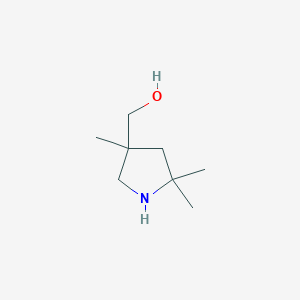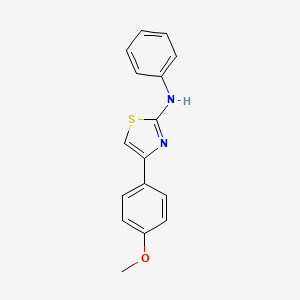
6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicine, pharmacology, and chemistry. This compound is commonly referred to as 6-(4-(3-Cl-4-F-Phenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one or simply as Compound X.
科学的研究の応用
Synthesis and Chemical Properties
- 6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one and its derivatives are frequently synthesized for various chemical and biological applications. The compound serves as a core structure for creating a range of bioactive molecules. For instance, flunarizine, a drug derived from similar compounds, is produced industrially through condensation reactions and exhibits vasodilating effects and antihistamine activity. It's used to treat migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).
Biological and Pharmacological Studies
- Amide derivatives of quinolone, which structurally resemble the compound , show significant antimicrobial activity against various bacterial strains and fungi, indicating potential for therapeutic applications in treating infections (Patel, Patel, & Chauhan, 2007).
- The compound's analogues are used in crystallographic studies to understand molecular structures and interactions, aiding in the design of new drugs and materials (Ullah & Stoeckli-Evans, 2021).
- Novel herbicidal 1-phenyl-piperazine-2,6-diones, with the core structure related to the compound, have been synthesized for agricultural applications, indicating its utility in non-pharmacological domains (Li et al., 2005).
Molecular and Crystallography Studies
- The title compound's analogues are used in X-ray diffraction studies to determine molecular configurations and interactions at the atomic level, contributing to the field of materials science and drug development (Sanjeevarayappa et al., 2015).
特性
IUPAC Name |
6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c1-20-15(23)5-4-14(19-20)16(24)22-8-6-21(7-9-22)11-2-3-13(18)12(17)10-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVDEGXXTCMTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-Benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2809679.png)
![N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809682.png)



![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809689.png)


![2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2809692.png)


![4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2809699.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetamide](/img/structure/B2809700.png)
